An In-depth Technical Guide to 2-Amino-4-methoxypyrimidine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Amino-4-methoxypyrimidine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino-4-methoxypyrimidine. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes in-depth information on the closely related and well-characterized analogs: 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4-methylpyrimidine. This comparative approach offers valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
2-Amino-4-methoxypyrimidine
2-Amino-4-methoxypyrimidine is a pyrimidine derivative with the CAS Registry Number 155-90-8.[1] Its structure consists of a pyrimidine ring substituted with an amino group at position 2 and a methoxy group at position 4.
Table 1: Structural and Physical Properties of 2-Amino-4-methoxypyrimidine
| Property | Value |
| IUPAC Name | 4-methoxypyrimidin-2-amine |
| CAS Number | 155-90-8 |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Melting Point | 166 °C |
| SMILES | COc1cc(nc(n1)N) |
| InChI | InChI=1S/C5H7N3O/c1-9-5-3-4(6)8-2-7-5/h2-3H,1H3,(H2,6,7,8) |
| InChIKey | DHYLZDVDOQLEAQ-UHFFFAOYSA-N |
Related Compounds
To provide a broader context, the properties of two structurally similar compounds are presented below.
This compound features an additional methoxy group at the 6th position of the pyrimidine ring compared to 2-Amino-4-methoxypyrimidine.
Table 2: Structural and Physical Properties of 2-Amino-4,6-dimethoxypyrimidine
| Property | Value | Reference |
| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [2] |
| CAS Number | 36315-01-2 | [2] |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Melting Point | 94-96 °C | |
| SMILES | COC1=CC(=NC(=N1)N)OC | [2] |
| InChI | InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | [2] |
| InChIKey | LVFRCHIUUKWBLR-UHFFFAOYSA-N | [2] |
In this analog, the methoxy group at the 4th position is replaced by a methyl group.
Table 3: Structural and Physical Properties of 2-Amino-4-methylpyrimidine
| Property | Value | Reference |
| IUPAC Name | 4-methylpyrimidin-2-amine | [3] |
| CAS Number | 108-52-1 | [3] |
| Molecular Formula | C₅H₇N₃ | [3] |
| Molecular Weight | 109.13 g/mol | [3] |
| Melting Point | 158-160 °C | [4] |
| SMILES | CC1=CC=NC(N)=N1 | [5] |
| InChI | InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | [3] |
| InChIKey | GHCFWKFREBNSPC-UHFFFAOYSA-N | [3] |
Spectroscopic Data
2-Amino-4-methoxypyrimidine
-
UV Spectroscopy: Exhibits absorption maxima at 240 nm and 280 nm.
-
IR Spectroscopy: Shows absorption bands at 3200 cm⁻¹, 1650 cm⁻¹, and 1530 cm⁻¹.
2-Amino-4,6-dimethoxypyrimidine
-
¹H NMR: Spectral data is available and can be found in various databases.[6][7]
-
¹³C NMR: Spectral data is available.[8]
-
IR and Raman: The FTIR and FT-Raman spectra have been reported. Vibrational spectroscopy is a powerful tool for probing the molecular vibrations of this compound.[9]
-
Mass Spectrometry: Mass spectral data is available.[6]
2-Amino-4-methylpyrimidine
-
¹H NMR and ¹³C NMR: Spectral data is available.
-
IR Spectroscopy: Infrared spectral data is available.[4]
-
Mass Spectrometry: Mass spectral data is available.[3]
Experimental Protocols: Synthesis
Synthesis of 2-Amino-4-methoxypyrimidine
A common synthetic route to 2-Amino-4-methoxypyrimidine involves the reaction of 2-amino-4-chloropyrimidine with a methoxide source. A detailed, optimized protocol for a similar transformation is provided for the synthesis of 2-amino-4-chloro-6-methoxypyrimidine, which can be adapted.[10]
Synthesis of 2-Amino-4,6-dimethoxypyrimidine
Several methods for the synthesis of 2-Amino-4,6-dimethoxypyrimidine have been reported.[11] A general workflow for a common industrial synthesis is outlined below.
A detailed experimental protocol for the synthesis of 2-Amino-4,6-dimethoxypyrimidine is as follows:
-
Imidate Formation: Charge a glass-lined reactor with toluene, and while stirring, add methanol followed by malononitrile at a temperature between 0°C and 30°C.[11] Cool the mixture to 0-20°C and pass dry HCl gas through the solution until the reaction is complete, forming a thick slurry of 3-amino-3-methoxy-N-cyano-2-propenimidate.[11]
-
Cyclization: In a separate reactor, prepare a solution of water, sodium bicarbonate, and 50% cyanamide, and cool it to 0-5°C.[11] Inoculate this solution with the previously formed imidate slurry.[11] The reaction mixture is then heated, stirred, and filtered to produce a slurry of the cyclized product.[11]
-
Purification: The slurry is reacted with toluene at reflux temperature to obtain a clear solution.[11] After cooling to 55-63°C, activated charcoal is added to remove impurities.[11] The hot solution is filtered, and the filtrate is cooled to room temperature to crystallize the final product, 2-Amino-4,6-dimethoxypyrimidine.[11]
Biological Activity and Applications
2-Amino-4-methoxypyrimidine
The biological activity of 2-Amino-4-methoxypyrimidine is not well-documented in the available literature. However, its structural similarity to other biologically active pyrimidines suggests its potential as a scaffold in medicinal chemistry.
2-Amino-4,6-dimethoxypyrimidine
This compound is a key intermediate in the synthesis of sulfonylurea herbicides.[12] It is also a known environmental transformation product of several agrochemicals, including bensulfuron, foramsulfuron, and sulfosulfuron.[2] Furthermore, it has been used as a precursor for the synthesis of antimony(III) complexes that exhibit in vitro antileishmanial activity.[9] The aminopyrimidine core's ability to form robust hydrogen-bonding motifs is utilized in supramolecular chemistry and crystal engineering.[9]
2-Amino-4-methylpyrimidine
2-Amino-4-methylpyrimidine and its derivatives are important intermediates in the synthesis of various pharmaceuticals.[13] Certain derivatives have demonstrated antiviral activities.[13] It is also used in the synthesis of dyes and polymer materials.[13] Some studies have explored the use of 2-amino-4-methylpyridine, a close analog, as a ligand in the synthesis of copper(II) complexes and have investigated its biological activities, including the inhibition of inducible NO synthase.[5] Pyrimidine derivatives, in general, are known to possess a wide range of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and antitumor properties.[14]
Safety and Handling
-
2-Amino-4,6-dimethoxypyrimidine: May be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation.[2]
-
2-Amino-4-methylpyrimidine: Causes skin and serious eye irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Amino-4-methoxypyrimidine is a pyrimidine derivative with limitedly documented properties. However, by examining its more extensively studied analogs, 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4-methylpyrimidine, researchers can infer potential chemical behaviors and synthetic strategies. The data compiled in this guide serves as a valuable resource for professionals engaged in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. Further research into the specific properties and biological activities of 2-Amino-4-methoxypyrimidine is warranted to fully elucidate its potential.
References
- 1. 2-Amino-4-methoxypyrimidine | [frontierspecialtychemicals.com]
- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylpyrimidine CAS#: 108-52-1 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Amino-4,6-dimethoxypyrimidine Research Chemical [benchchem.com]
- 10. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 11. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 12. researchgate.net [researchgate.net]
- 13. bloomtechz.com [bloomtechz.com]
- 14. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
